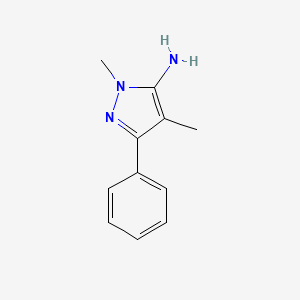

1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

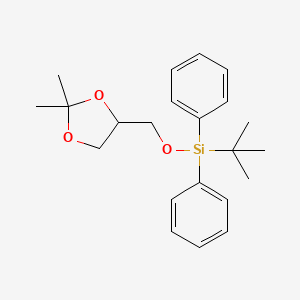

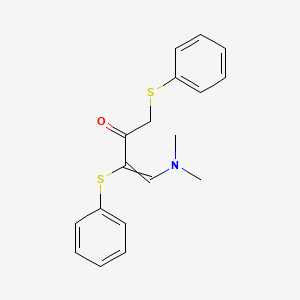

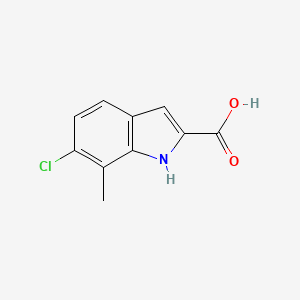

“1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine” is a chemical compound with the CAS Number: 30830-04-7. It has a molecular weight of 187.24 .

Synthesis Analysis

The synthesis of “1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine” and similar compounds is a topic of ongoing research. For example, one study discusses the synthesis of 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives . Another study mentions the synthesis of a compound where fractions were evaporated under reduced pressure to give a mixture that was crystallized from petroleum ether .Molecular Structure Analysis

The InChI Code for “1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine” is1S/C11H13N3/c1-8-10 (13-14 (2)11 (8)12)9-6-4-3-5-7-9/h3-7H,12H2,1-2H3 . This indicates the presence of 11 carbon atoms, 13 hydrogen atoms, and 3 nitrogen atoms in the molecule. Physical And Chemical Properties Analysis

“1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine” is a solid compound . The InChI key isBZJUAPFLXLAQDN-UHFFFAOYSA-N .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine serves as a precursor in the synthesis of various Schiff base ligands, which have been characterized using spectroscopic and crystallographic techniques. The study of tautomeric equilibria and crystal structure analyses reveals significant insights into the molecular structure and properties of these compounds (Hayvalı, Unver, & Svoboda, 2010).

Modification and Biological Applications

Radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified through condensation reaction with this compound demonstrate increased swelling properties and thermal stability. These modifications enhance the material's potential for medical applications, showcasing its role in developing polymers with antibacterial and antifungal activities (Aly & El-Mohdy, 2015).

Anticancer Activity

Derivatives of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine have been synthesized and tested for their antitumor activity on the MCF-7 human breast adenocarcinoma cell line. Some compounds exhibit promising inhibitory activity, highlighting the potential of these derivatives in cancer treatment (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).

Antioxidant Activity

The compound has also been used in the synthesis of new fused pyrazolo[4,3-e]pyridines, which exhibit significant antioxidant activity. This highlights its utility in creating compounds with potential health benefits (Pelit, 2017).

Catalytic Applications

Its derivatives are explored in catalytic applications, such as in the synthesis of highly functionalized pyrazolo[3,4-b]pyridines using l-proline as a green catalyst. This demonstrates the compound's role in facilitating chemical transformations (Gunasekaran, Prasanna, & Perumal, 2014).

Propiedades

IUPAC Name |

2,4-dimethyl-5-phenylpyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-8-10(13-14(2)11(8)12)9-6-4-3-5-7-9/h3-7H,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZJUAPFLXLAQDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C2=CC=CC=C2)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406112 |

Source

|

| Record name | 1,4-DIMETHYL-3-PHENYL-1H-PYRAZOL-5-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine | |

CAS RN |

30830-04-7 |

Source

|

| Record name | 1,4-DIMETHYL-3-PHENYL-1H-PYRAZOL-5-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzoyloxy)-N-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylene}amine](/img/structure/B1351736.png)

![Methyl 2-[[2-(4-bromophenyl)acetyl]amino]acetate](/img/structure/B1351743.png)